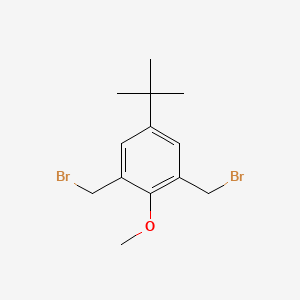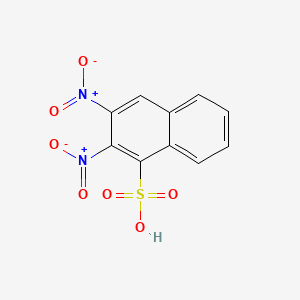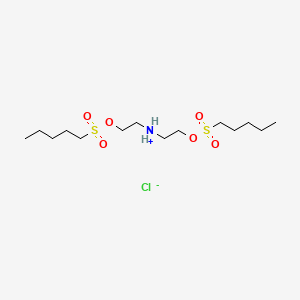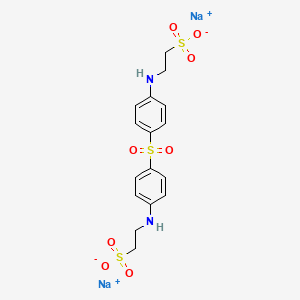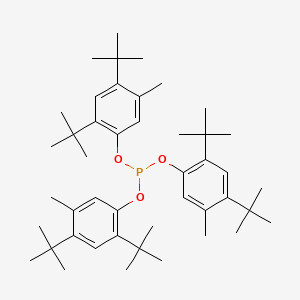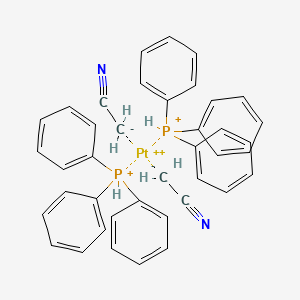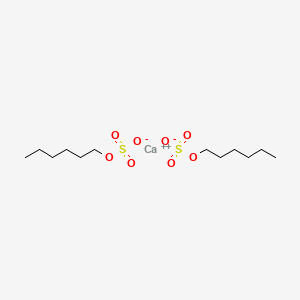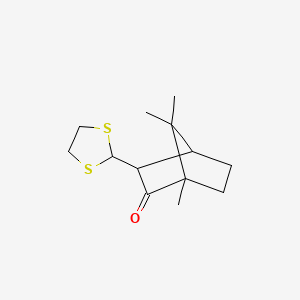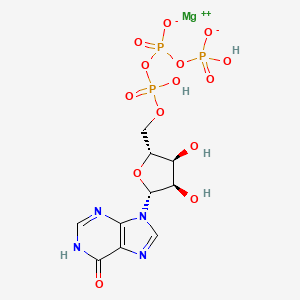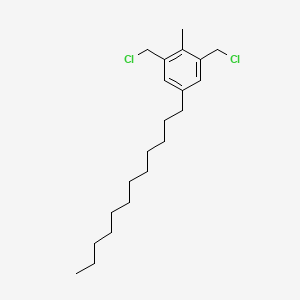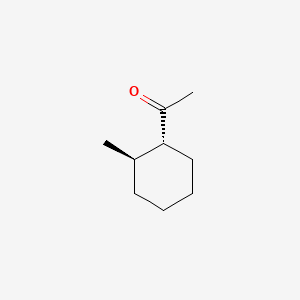
trans-1-(2-Methylcyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-(2-Methylcyclohexyl)ethan-1-one: is an organic compound with the molecular formula C9H16O. It is a ketone derivative of 2-methylcyclohexanol, featuring a cyclohexyl ring with a methyl group at the second position and a ketone functional group at the first carbon of the ethane chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2-methylcyclohexanol with acetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the cyclohexanol to form the desired ketone.
Oxidation of Alcohols: Another method is the oxidation of 2-methylcyclohexanol using oxidizing agents such as chromyl chloride (CrO2Cl2) or pyridinium chlorochromate (PCC). The oxidation process converts the alcohol group to a ketone.
Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone to the corresponding secondary alcohol, 2-methylcyclohexanol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially when functionalized with leaving groups.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), pyridinium chlorochromate (PCC), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Various nucleophiles and leaving groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: 2-Methylcyclohexanol.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-1-(2-Methylcyclohexyl)ethan-1-one is used as a synthetic intermediate in organic chemistry for the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug synthesis and as a potential therapeutic agent. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which trans-1-(2-Methylcyclohexyl)ethan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
cis-1-(2-Methylcyclohexyl)ethan-1-one: The cis isomer of the compound, which has a different spatial arrangement of atoms.
2-Methylcyclohexanol: The alcohol precursor to the ketone.
trans-2-Methylcyclohexanol: Another cyclohexanol isomer with a different position of the methyl group.
Uniqueness: trans-1-(2-Methylcyclohexyl)ethan-1-one is unique due to its specific structural features, which influence its reactivity and biological activity. The trans configuration and the presence of the ketone group make it distinct from its cis isomer and other related compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5222-61-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-[(1R,2R)-2-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1 |
InChI Key |
VZELQXKHIHNPLU-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1C(=O)C |
Canonical SMILES |
CC1CCCCC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
